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Abstract

FCN-159, also known as Luvometinib, is a potent and selective, orally bioavailable small-
molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). As a
key component of the RAS/RAF/MEK/ERK signaling pathway, MEK is a critical therapeutic
target in a variety of human cancers characterized by mutations in BRAF, KRAS, and NRAS.
FCN-159 has demonstrated significant antitumor activity in preclinical models and has shown
promising efficacy and a manageable safety profile in clinical trials for various solid tumors and
rare diseases, including neurofibromatosis type 1 (NF1) and Langerhans cell histiocytosis
(LCH). This document provides a comprehensive overview of the chemical structure,
properties, mechanism of action, and preclinical and clinical data for FCN-159.

Chemical Structure and Properties

FCN-159 is a complex heterocyclic molecule with the systematic IUPAC name N-[3-[6-
cyclopropyl-3-fluoro-4-(2-fluoro-4-iodoanilino)-1-methyl-2,5-dioxopyrido[2,3-d]pyridazin-8-
yllphenyl]cyclopropanesulfonamide. Its development by Shanghai Fosun Pharmaceutical
Industrial Development Co., Ltd. has led to its recent approval in China under the trade name
E15T® (Fu mai ning).[1]

Chemical Structure:
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Table 1: Physicochemical Properties of FCN-159 (Luvometinib)

Property Value Source

N-[3-[6-cyclopropyl-3-fluoro-4-
(2-fluoro-4-iodoanilino)-1-
methyl-2,5-dioxopyrido[2,3-

IUPAC Name PubChem
d]pyridazin-8-

yl]phenyl]cyclopropanesulfona

mide
Synonyms FCN-159, Luvometinib Multiple Sources
CAS Number 2739690-43-6 [2]
Molecular Formula C26H22F2IN504S [2]
Molecular Weight 665.45 g/mol [2][3][4]
Appearance Solid [2]
Solubility 10 mM in DMSO [2]

Solid Powder: -20°C for 12

months, 4°C for 6 months. In
Storage [2]

Solvent: -80°C for 6 months,

-20°C for 1 month.

Mechanism of Action and Signhaling Pathway

FCN-159 is a highly selective inhibitor of MEK1/2, which are dual-specificity threonine/tyrosine
kinases. These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway,
which is frequently dysregulated in various cancers due to mutations in upstream components
like BRAF and RAS.[3][4] By inhibiting the phosphorylation and activation of MEK1/2, FCN-159
blocks the downstream signaling cascade, preventing the phosphorylation of ERK (extracellular
signal-regulated kinase). This ultimately leads to the inhibition of cell proliferation, induction of
cell cycle arrest, and apoptosis in cancer cells with a constitutively active RAS/RAF/MEK/ERK
pathway.[1][2]
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FCN-159 inhibits the RAS/RAF/MEK/ERK signaling pathway.
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Preclinical and Clinical Efficacy
In Vitro and In Vivo Preclinical Studies

Preclinical studies have demonstrated that FCN-159 exhibits potent and selective inhibitory
activity against cancer cell lines with RAS/RAF mutations.[2] It has been shown to dose-
dependently inhibit the phosphorylation of ERK in human colon cancer cells, leading to cell
cycle arrest and apoptosis.[2] In various human tumor xenograft models, including colon
cancer (HT-29, Colo205), melanoma (A375), non-small cell lung cancer (NSCLC) (Calu-6), and
acute myeloid leukemia (AML) (HL-60), FCN-159 demonstrated significant and dose-
dependent anti-tumor activities.[2] Furthermore, it has shown potent inhibition of tumor growth
in patient-derived xenograft (PDX) models with NRAS mutations.[2]

Clinical Trials

FCN-159 has undergone several clinical trials, showing promising results in various patient
populations.

Table 2: Summary of Key Clinical Trial Data for FCN-159 (Luvometinib)
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Indication Phase

Key Findings Source

Neurofibromatosis
Type 1 (NF1) - Phase 2

Pediatric

Objective Response
Rate (ORR) by INV:
60.5%. Median time to

[11[5]
response: 4.7 months.
Manageable safety

profile.

Langerhans Cell
Histiocytosis (LCH) &
Histiocytic Neoplasms
- Adult

Phase 2

ORR by IRC: 82.8%.
Complete Metabolic
Response (CMR) rate:
62.1%. 2-year
Duration of Response
(DOR) rate: 91.1%.

Median time to

[1]

response: 2.9 months.

Advanced NRAS-
Phase la
mutant Melanoma

Recommended Phase
2 Dose (RP2D): 12
mg QD. ORR at doses
=6 mg QD: 19.0%.
Clinical Benefit Rate:
52.4%.

Neurofibromatosis
Type 1 (NF1) - Adult

Phase 1

Maximum Tolerated

Dose (MTD) and

RP2D: 8 mg. [3114]
Promising anti-tumor

activity.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific preclinical testing of FCN-159

are proprietary. However, based on common methodologies in the field, the following sections

outline the likely approaches.

Synthesis of FCN-159
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The synthesis of FCN-159 is a multi-step process involving the construction of the complex
heterocyclic core followed by functional group modifications. While the exact route is
proprietary, a plausible synthetic workflow would involve the sequential coupling of substituted
anilines, pyridazines, and cyclopropyl moieties.
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A generalized workflow for the synthesis of FCN-159.

In Vitro Cell Proliferation Assay

This assay is used to determine the concentration of FCN-159 that inhibits the growth of cancer
cell lines by 50% (ICso).

e Cell Culture: Human cancer cell lines (e.g., HT-29, A375) are cultured in appropriate media
supplemented with fetal bovine serum and antibiotics, and maintained in a humidified
incubator at 37°C with 5% CO:s-.

o Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a
predetermined density (e.g., 5,000 cells/well). Plates are incubated overnight to allow for cell
attachment.

e Drug Treatment: FCN-159 is dissolved in DMSO to create a stock solution, which is then
serially diluted in culture medium to achieve a range of final concentrations. The drug
dilutions are added to the wells, and the plates are incubated for a specified period (e.g., 72
hours).

 Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay,
such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-
Glo® assay, according to the manufacturer's instructions.

o Data Analysis: The absorbance or luminescence values are recorded, and the percentage of
cell viability is calculated relative to vehicle-treated control cells. ICso values are determined
by plotting the percentage of viability against the log of the drug concentration and fitting the
data to a sigmoidal dose-response curve.

Western Blot Analysis for ERK Phosphorylation

This method is used to confirm the mechanism of action of FCN-159 by measuring its effect on
the phosphorylation of ERK.

o Cell Treatment and Lysis: Cancer cells are treated with various concentrations of FCN-159
for a defined period. After treatment, cells are washed with ice-cold phosphate-buffered
saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing
protease and phosphatase inhibitors.
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Protein Quantification: The total protein concentration in the cell lysates is determined using
a protein assay, such as the bicinchoninic acid (BCA) assay.

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated
by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then
transferred to a polyvinylidene difluoride (PVDF) membrane.

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or
bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody
binding. The membrane is then incubated with primary antibodies specific for phosphorylated
ERK (p-ERK) and total ERK (t-ERK). After washing, the membrane is incubated with a
horseradish peroxidase (HRP)-conjugated secondary antibody.

Detection and Analysis: The protein bands are visualized using an enhanced
chemiluminescence (ECL) detection system. The band intensities are quantified using
densitometry software, and the ratio of p-ERK to t-ERK is calculated to determine the extent
of ERK phosphorylation inhibition.

In Vivo Xenograft Tumor Model

This protocol is used to evaluate the antitumor efficacy of FCN-159 in a living organism.

Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent
rejection of human tumor cells.

Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1-10 million cells) in a
suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each
mouse.

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.qg.,
100-200 mm3). The mice are then randomized into control and treatment groups. FCN-159 is
administered orally once daily at various doses. The control group receives the vehicle
solution.

Efficacy Assessment: Tumor volume is measured regularly (e.g., twice a week) using
calipers. Body weight is also monitored as an indicator of toxicity. The study continues for a
predetermined period or until the tumors in the control group reach a specified size.
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o Data Analysis: The mean tumor volume for each group is plotted over time. The antitumor
efficacy is assessed by comparing the tumor growth in the treated groups to the control
group. Tumor growth inhibition (TGI) is calculated at the end of the study.
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A typical workflow for an in vivo xenograft model study.
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Conclusion

FCN-159 (Luvometinib) is a promising, highly selective MEK1/2 inhibitor with a well-defined
mechanism of action. It has demonstrated significant antitumor activity in preclinical models of
various cancers and has shown compelling efficacy and a manageable safety profile in clinical
trials, leading to its recent regulatory approval for specific indications. Further clinical
development is ongoing to explore its full therapeutic potential in a broader range of
malignancies. This technical guide provides a foundational understanding of FCN-159 for
researchers and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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